![molecular formula C13H17ClN2O4S B2985471 2-氯-N-[4-(吗啉-4-基磺酰基)苄基]乙酰胺 CAS No. 923117-91-3](/img/structure/B2985471.png)

2-氯-N-[4-(吗啉-4-基磺酰基)苄基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

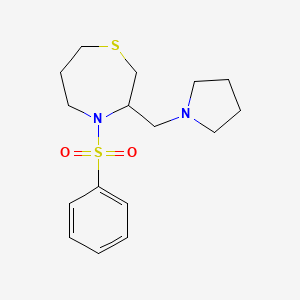

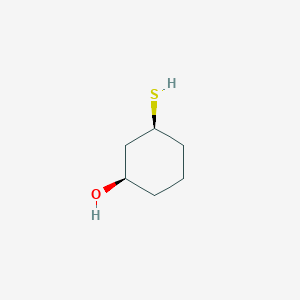

2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is a chemical compound with the molecular formula C13H17ClN2O4S and a molecular weight of 332.8 . It is a specialty product used for proteomics research .

Molecular Structure Analysis

The molecular structure of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide consists of a morpholine ring and a benzene ring linked to each other . The compound has a chlorine atom attached to one of the carbon atoms in the benzene ring .Physical And Chemical Properties Analysis

The compound has a predicted melting point of 219.17°C and a predicted boiling point of 514.07°C . Its predicted density is approximately 1.4 g/cm3, and it has a predicted refractive index of 1.58 .科学研究应用

抗惊厥剂:

- 含有乙酰胺和氨基硫代酰胺药效基团的苯并噻唑衍生物(包括吗啉衍生物)已显示出作为抗惊厥剂的希望。它们的合成和表征,以及体内抗惊厥和急性毒性筛选,证明了这些化合物在开发新的抗惊厥药物中的潜力 (Amir 等人,2011)。

抗菌活性:

- 2-氯-N-[4-(吗啉-4-基磺酰基)苄基]乙酰胺的一些衍生物已证明具有显着的抗菌活性。这包括针对革兰氏阳性菌和革兰氏阴性菌以及酵母菌株合成和测试的新型苯并恶唑衍生物,显示出广谱活性 (Temiz‐Arpacı 等人,2005)。

抗癌活性:

- 使用 2-氯-N-[4-(吗啉-4-基磺酰基)苄基]乙酰胺作为关键中间体合成的新型磺酰胺衍生物已筛选出其抗癌活性。其中一种化合物对乳腺癌细胞系表现出有效的活性 (Ghorab 等人,2015)。

抗伤害感受作用:

- 2-(3,4-二氯苯氧基)-N-(2-吗啉-4-基乙基)乙酰胺等衍生物已显示出对 σ1 受体的高亲和力,并在体内表现出抗伤害感受作用,表明其在治疗炎症性疼痛方面的潜力 (Navarrete-Vázquez 等人,2016)。

抗真菌剂:

- 某些 2-(2-氧代吗啉-3-基)-乙酰胺衍生物已被确定为广谱抗真菌剂,具有治疗念珠菌和曲霉菌属物种引起的感染的潜力 (Bardiot 等人,2015)。

化学合成应用:

- 2-氯-N-[4-(吗啉-4-基磺酰基)苄基]乙酰胺等化合物已用于各种化学合成工艺中,为开发具有潜在治疗应用的新型化合物做出了贡献 (Prezent 和 Dorokhov,2003)。

缓蚀:

- N-[吗啉-4-基(苯基)甲基]乙酰胺已被研究作为盐酸介质中低碳钢的缓蚀剂。其吸附行为和抑制作用已得到表征,显示出显着的抑制效率 (Nasser 和 Sathiq,2016)。

作用机制

Target of Action

The primary target of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide is dihydrofolate reductase (DHFR) . DHFR is an enzyme that plays a crucial role in the synthesis of nucleotides and DNA replication. Inhibition of DHFR is a prominent mechanism through which sulfonamide derivatives, such as this compound, exhibit antimicrobial and antitumor activities .

Mode of Action

The compound interacts with its target, DHFR, by binding to its active sites This binding inhibits the function of DHFR, thereby disrupting the synthesis of nucleotides and DNA replication

Biochemical Pathways

The inhibition of DHFR affects the folic acid pathway , which is essential for the synthesis of nucleotides and DNA replication. By inhibiting DHFR, the compound disrupts this pathway, leading to a decrease in nucleotide synthesis and, consequently, DNA replication. This disruption can lead to cell death, particularly in rapidly dividing cells such as bacteria and cancer cells .

Result of Action

The inhibition of DHFR by 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide leads to a decrease in nucleotide synthesis and DNA replication. This can result in cell death, particularly in rapidly dividing cells such as bacteria and cancer cells . Therefore, the compound exhibits antimicrobial and antitumor activities .

未来方向

The future directions for the use of 2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide could involve further exploration of its potential antimicrobial and anticancer activities. Given its inhibition of DHFR, it could be studied for its potential use in treating diseases where this enzyme plays a key role .

属性

IUPAC Name |

2-chloro-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4S/c14-9-13(17)15-10-11-1-3-12(4-2-11)21(18,19)16-5-7-20-8-6-16/h1-4H,5-10H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKGGYDKZGLYLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B2985391.png)

![2-{5-[(2-amino-2-oxoethyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(thien-2-ylmethyl)acetamide](/img/structure/B2985395.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2985396.png)

![(3S)-2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2985399.png)

![1-[(4-bromo-2-chlorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B2985404.png)

![1,7-dimethyl-3-(4-methylbenzyl)-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2985406.png)